JWH 398-d9 is classified as a synthetic cannabinoid, specifically an aminoalkylindole. It is commonly found in products marketed as "spice" or "herbal incense." These products often contain a mixture of synthetic cannabinoids and other substances, leading to variability in their chemical composition and effects. The classification of JWH 398-d9 falls under the broader category of designer drugs, which are substances created to circumvent existing drug laws.
The synthesis of JWH 398-d9 typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to yield high-purity products. Variations in alkyl chain length and branching can significantly affect the pharmacological properties of the resulting compound.
JWH 398-d9 has a complex molecular structure characterized by its naphthoylindole backbone. The chemical formula for JWH 398-d9 is C_23H_24N_2O, with a molecular weight of approximately 360.45 g/mol.
The compound's three-dimensional conformation plays a crucial role in its interaction with cannabinoid receptors.
JWH 398-d9 can undergo various chemical reactions typical for synthetic cannabinoids:
These metabolic processes are critical for understanding the pharmacokinetics and potential toxicity of JWH 398-d9.
JWH 398-d9 acts primarily as an agonist at cannabinoid receptors CB1 and CB2, mimicking the effects of natural cannabinoids such as tetrahydrocannabinol (THC).
The potency of JWH 398-d9 at these receptors can vary based on its structural modifications compared to other cannabinoids.
Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed to quantify JWH 398-d9 in biological samples due to its low detection limits.
JWH 398-d9 has been primarily studied for its pharmacological effects and potential applications in research related to cannabinoid receptor biology. Its use extends into:
The ongoing research into synthetic cannabinoids like JWH 398-d9 highlights their complex interactions within biological systems and raises important questions regarding safety, efficacy, and regulation.
Synthetic cannabinoids (SCs) are a structurally diverse class of laboratory-synthesized compounds designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa. Unlike THC, which is a partial agonist, many SCs act as full agonists at cannabinoid receptors CB1 (central nervous system) and CB2 (peripheral tissues) with significantly higher binding affinities and potencies [2] [8]. These compounds are categorized into distinct structural classes based on their core chemical scaffolds:
Table 1: Major Structural Classes of Synthetic Cannabinoids
Class | Prototype Compounds | Key Structural Features |
---|---|---|
Naphthoylindoles | JWH-018, JWH-398 | 1-Alkyl-3-(1-naphthoyl)indole core |
Phenylacetylindoles | JWH-250 | 1-Alkyl-3-(2-phenylacetyl)indole core |
Cyclohexylphenols | CP 47,497 | 2-(3-Hydroxycyclohexyl)phenol core |
Classical Cannabinoids | HU-210 | Dibenzopyran core resembling THC |
Pharmacologically, SCs were initially developed as research tools to probe the endocannabinoid system. Their high receptor affinity (e.g., HU-210 CB1 Ki = 0.06 nM vs. THC Ki = 10.2 nM) enables precise manipulation of cannabinergic signaling pathways [2] [5]. However, their emergence in illicit markets (e.g., "Spice," "K2") has complicated toxicological monitoring due to rapid structural diversification aimed at circumventing legal controls [1] .
JWH-398 is a naphthoylindole synthetic cannabinoid featuring a 4-chloronaphthoyl moiety attached to a pentyl-substituted indole core. Its molecular formula is C₂₄H₂₂ClNO (molecular weight 375.90 g/mol). The compound exhibits high affinity for CB1 (Ki = 2.3 nM) and CB2 (Ki = 2.8 nM) receptors, demonstrating mild CB1 selectivity [3] [9]. It was first identified in 2009 in European "herbal incense" products following its synthesis by organic chemist John W. Huffman, after whom the JWH series is named [9].
JWH 398-d9 is a deuterated analog where nine hydrogen atoms on the pentyl chain (positions 2,2',3,3',4,4',5,5,5) are replaced by deuterium (D), yielding the molecular formula C₂₄H₁₃D₉ClNO (molecular weight 385.0 g/mol). This isotopic modification preserves the compound’s receptor-binding pharmacology while altering its physicochemical properties, making it invaluable for analytical differentiation [3] [7] [10]. The structural integrity of the naphthoylindole core remains intact, ensuring metabolic parallels with non-deuterated JWH-398.
Deuterated internal standards like JWH 398-d9 are essential for reliable quantification of synthetic cannabinoids in biological matrices using mass spectrometry. The incorporation of nine deuterium atoms increases the molecular mass by 9 Da, creating a distinct mass shift from the parent compound (JWH-398: m/z 376.1 → JWH 398-d9: m/z 385.0) [3] . This mass difference enables unambiguous identification and minimizes ion suppression effects during LC-MS/MS analysis.
Key analytical advantages include:
Table 2: Analytical Parameters of JWH 398-d9 and Metabolites in LC-MS/MS
Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
---|---|---|---|
JWH 398-d9 | 13.20 | 385.0 | 188.8, 126.0 |
JWH-398 (parent) | 13.20 | 377.0 | 188.8, 126.0 |
JWH-398 N-5-hydroxypentyl | 9.85 | 393.1 | 188.8, 160.9 |
JWH-398 N-pentanoic acid | 9.82 | 406.9 | 189.1, 161.1 |
Validation studies confirm linear assay performance for JWH-398 and its metabolites (0.1–100 µg/L) using JWH 398-d9, with inter-day imprecision <13.5% coefficient of variation . Its regulatory status as a Schedule I compound in the U.S. necessitates strict handling protocols, restricting use to forensic and research laboratories [4] [7] [9].
Table 3: Key Characteristics of JWH 398-d9
Property | Specification |
---|---|
Molecular Formula | C₂₄H₁₃D₉ClNO |
Molecular Weight | 385.0 g/mol |
CAS Number | 2749349-31-1 |
Function | Internal standard for JWH-398 quantification |
Regulatory Status | Schedule I (U.S.); Controlled in EU/UK/Canada |
Analytical Applications | GC-MS, LC-MS/MS in urine/serum matrices |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: